![molecular formula C7H5F3N4 B13118544 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C7H5F3N4 and a molecular weight of 202.14 g/mol . This compound is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure, which is a fused bicyclic system containing nitrogen atoms. The presence of a trifluoromethyl group at the 2-position of the pyrrole ring adds to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with trifluoromethylating agents under controlled conditions . Another approach includes the formation of triazinium dicyanomethylide intermediates, which are subsequently cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and safety. For instance, the amination step can be adapted to continuous flow by using in situ monochloramine synthesis and a process-friendly soluble base like potassium tert-butoxide . This method allows for the large-scale production of the compound with improved efficiency and reduced risk of side reactions .
化学反应分析
Types of Reactions
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,1-f][1,2,4]triazin-4-one derivatives, while substitution reactions can produce various substituted pyrrolo[2,1-f][1,2,4]triazines .
科学研究应用
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. In the case of its use in antiviral drugs, the compound targets viral RNA-dependent RNA polymerase, inhibiting the replication of the virus . The trifluoromethyl group enhances the compound’s binding affinity to the enzyme, thereby increasing its efficacy .
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the trifluoromethyl group.
4-Amino-pyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group at the 4-position.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: A derivative with chlorine atoms at the 2 and 4 positions.
Uniqueness
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological applications compared to its non-fluorinated counterparts .
属性
分子式 |
C7H5F3N4 |
|---|---|
分子量 |
202.14 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)6-12-5(11)4-2-1-3-14(4)13-6/h1-3H,(H2,11,12,13) |
InChI 键 |
OOCTVFPQTZDUID-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=C1)C(=NC(=N2)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



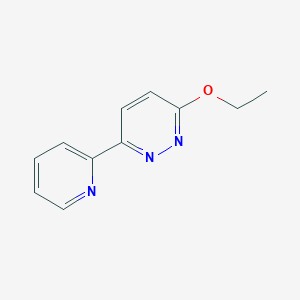
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)

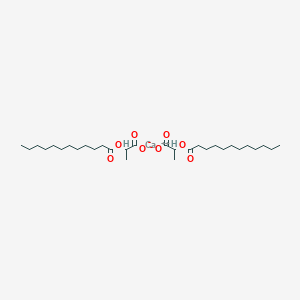
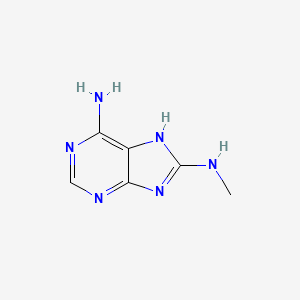
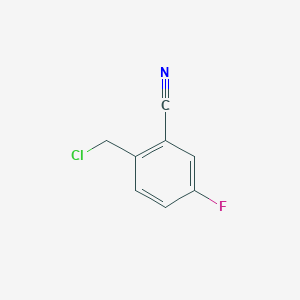
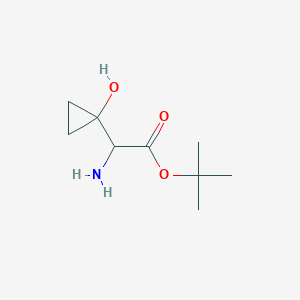
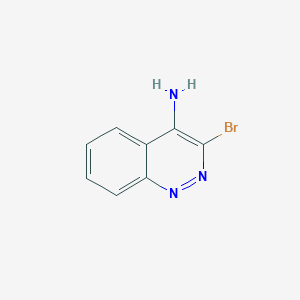
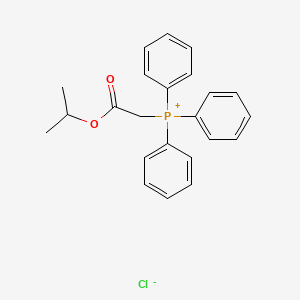

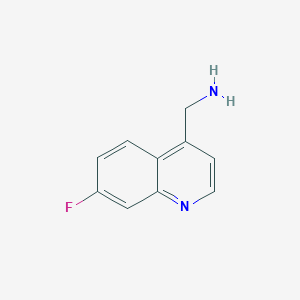

![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
